1,3,5-Trimethoxybenzene
Overview
Description
Sym-trimethoxybenzene, also known as 1,3,5-trimethoxybenzene, is an organic compound with the molecular formula C9H12O3. It is a derivative of benzene, where three hydrogen atoms are replaced by methoxy groups (-OCH3) at the 1, 3, and 5 positions. This compound is known for its pleasant aroma and is a significant component in the scent of Chinese roses .
Mechanism of Action
Target of Action
1,3,5-Trimethoxybenzene is a medication indicated for the symptomatic treatment of spastic pain of the urinary tract, renal colic, and painful disorders of the digestive and biliary tract . It is also known to effectively cleave p-methoxybenzyl protecting group on various alcohols and acids .
Mode of Action
It is known to interact with its targets, leading to the alleviation of spastic pain in the urinary tract, renal colic, and painful disorders of the digestive and biliary tract . It also acts as a cleaving agent for p-methoxybenzyl protecting groups on various alcohols and acids .
Biochemical Pathways
This compound is synthesized in three successive methylation steps from phloroglucinol, the initial precursor . It is also a key component of the Chinese rose odor . .
Pharmacokinetics
It is known that most of the phloroglucinol (over 80% for iv and per os formulations) is eliminated in the first 6 hours after dosing .
Result of Action
The primary result of this compound’s action is the relief of spastic pain in the urinary tract, renal colic, and painful disorders of the digestive and biliary tract . It also effectively cleaves p-methoxybenzyl protecting group on various alcohols and acids .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been used as a quencher for preserving redox-labile disinfection byproducts and for quantifying free chlorine and free bromine in studies of disinfection byproducts (DBPs) in drinking water, wastewater, and recreational water . The reactivity of this compound toward free chlorine and free bromine was characterized, and it was found to be an appropriate quencher in aqueous halogenation experiments .
Biochemical Analysis
Biochemical Properties
It is known that it is a useful synthetic intermediate and is used to synthesize triaryl- and triheteroarylmethanes .
Cellular Effects
It is known that it is a medication indicated for the symptomatic treatment of spastic pain of the urinary tract, renal colic, and painful disorders of the digestive and biliary tract .
Temporal Effects in Laboratory Settings
It is known that it effectively cleaves p-methoxybenzyl protecting group on various alcohols and acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sym-trimethoxybenzene can be synthesized through the methylation of phloroglucinol (1,3,5-trihydroxybenzene) using methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3). The reaction typically occurs in a polar aprotic solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: In industrial settings, the synthesis of sym-trimethoxybenzene may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process generally includes the methylation of phloroglucinol using methylating agents under controlled temperature and pressure conditions .
Types of Reactions:
Oxidation: Sym-trimethoxybenzene can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of sym-trimethoxybenzene can lead to the formation of partially or fully reduced methoxybenzene derivatives.
Substitution: The methoxy groups in sym-trimethoxybenzene can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Partially or fully reduced methoxybenzene derivatives.
Substitution: Aromatic compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
Sym-trimethoxybenzene has a wide range of applications in scientific research:
Comparison with Similar Compounds
Sym-trimethoxybenzene can be compared with other methoxybenzene derivatives:
1,2,3-Trimethoxybenzene: Similar structure but with methoxy groups at different positions, leading to different chemical properties and reactivity.
1,2,4-Trimethoxybenzene: Another isomer with distinct substitution patterns affecting its chemical behavior.
Phloroglucinol: The parent compound of sym-trimethoxybenzene, with hydroxyl groups instead of methoxy groups, showing different reactivity and applications.
Sym-trimethoxybenzene stands out due to its unique substitution pattern, which imparts specific chemical properties and makes it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1,3,5-trimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-10-7-4-8(11-2)6-9(5-7)12-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUDPHPHKOZXCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045963 | |
Record name | 1,3,5-Trimethoxybenzene | |
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Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [MSDSonline] | |
Record name | 1,3,5-Trimethoxybenzene | |
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CAS No. |
621-23-8 | |
Record name | 1,3,5-Trimethoxybenzene | |
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Record name | 1,3,5-Trimethoxybenzene | |
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Record name | 1,3,5-Trimethoxybenzene | |
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Record name | Phloroglucinol trimethyl ether | |
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Record name | Benzene, 1,3,5-trimethoxy- | |
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Record name | 1,3,5-Trimethoxybenzene | |
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Record name | O,O,O-1,3,5-trimethylresorcinol | |
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Record name | 1,3,5-TRIMETHOXYBENZENE | |
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Record name | 1,3,5-Trimethoxybenzene | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3,5-trimethoxybenzene?
A1: this compound has the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol.
Q2: Which spectroscopic techniques are commonly used to characterize this compound?
A2: Common techniques include Nuclear Magnetic Resonance (NMR) spectroscopy [, ], Infrared (IR) spectroscopy [, ], Mass Spectrometry (MS) [, ], and Raman spectroscopy []. Powder X-ray diffraction (PXRD) is useful for analyzing solid-state reactions involving this compound [].
Q3: What are the characteristic peaks observed in the IR spectrum of this compound?
A3: Characteristic IR peaks include those associated with the aromatic ring (C-H stretching, C=C stretching) and the methoxy groups (C-O stretching). The exact positions of these peaks may vary slightly depending on the physical state and environment of the molecule [].
Q4: What type of reactivity does the electron-rich nature of this compound impart?
A4: The three methoxy groups make this compound highly electron-rich, leading to enhanced reactivity towards electrophiles. This is evident in its susceptibility to electrophilic aromatic substitutions [, , , , , ].
Q5: Can you give examples of reactions where this compound acts as a nucleophile in electrophilic aromatic substitutions?
A5: this compound readily undergoes reactions like:
- Halogenation: Reacts with halogens (e.g., bromine) to yield halogenated derivatives [, ].
- Nitration: Reacts with nitrating agents (e.g., N2O5) to produce nitro-substituted products, although side reactions may occur [].
- Friedel-Crafts Reactions: Participates in Friedel-Crafts alkylations and acylations with appropriate electrophiles [, , , , ].
Q6: How does the reactivity of this compound with electrophiles compare to less electron-rich benzene derivatives?
A6: The presence of three activating methoxy groups significantly enhances the reaction rates of this compound with electrophiles compared to less activated benzene derivatives [, ].
Q7: Is this compound susceptible to oxidation?
A7: Yes, this compound can undergo oxidation reactions. For instance, in the nitration reaction with N2O5, oxidation side reactions have been observed to limit the yield of the desired trinitro derivative [].
Q8: How is this compound utilized as a quencher in chemical reactions?
A8: this compound serves as a quencher for free chlorine and bromine in studies of disinfection byproducts. Its reaction with these halogens produces distinct products, allowing for the quantification of residual free halogens in quenched samples [].
Q9: Can this compound participate in reactions beyond electrophilic aromatic substitutions?
A9: Yes, it can act as a ligand in coordination chemistry, forming complexes with metal ions []. It can also serve as a stabilizing agent for reactive intermediates like carbenes [, , ].
Q10: Does this compound play a role in natural product synthesis?
A10: Yes, this compound serves as a valuable starting material in the total synthesis of various natural products. Examples include:
- Luteolin: A flavonoid with diverse biological properties [].
- Prenylated Acylphloroglucinols: Compounds like faberiones A, B, and E found in Hypericum faberi, known for their biological activities [].
Q11: What is the significance of this compound in the context of plant fragrance?
A11: this compound is a key volatile compound contributing to the scent of certain rose cultivars, notably Rosa odorata and Rosa chinensis [, , ]. Its biosynthesis involves a three-step methylation of phloroglucinol, with the first step catalyzed by phloroglucinol O-methyltransferase (POMT) [].
Q12: How is computational chemistry employed in research related to this compound?
A12: Computational methods, particularly density functional theory (DFT), are valuable for:
- Predicting Reactivity: Calculating Gibbs free energies for different reaction pathways helps understand the reactivity of this compound, such as its ozonolysis in aqueous solutions [].
- Characterizing Intermediates: DFT aids in analyzing the structures and energetics of transient species formed during reactions, like carbene complexes [, , ].
- Understanding Spectroscopic Data: DFT calculations help interpret experimental spectroscopic data, including IR and Raman spectra, providing insights into molecular vibrations and interactions [].
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